

# Application Notes & Protocols: Enhancing Ramiprilat Dissolution via Solid Dispersion Technique

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure.[1] As a Biopharmaceutical Classification System (BCS) Class II drug, Ramipril exhibits low aqueous solubility and high permeability, which can lead to poor dissolution and variable bioavailability.[1] The solid dispersion technique is a promising approach to enhance the dissolution rate of poorly water-soluble drugs like Ramipril. [2][3] This method involves dispersing the drug in an inert hydrophilic carrier at the solid state, which can lead to a reduction in particle size, a decrease in crystallinity, and improved wettability, ultimately enhancing the dissolution rate and potentially the bioavailability.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of Ramipril solid dispersions to improve its dissolution profile.

# Principle of Solid Dispersion for Dissolution Enhancement

The core principle behind the enhanced dissolution of Ramipril from a solid dispersion lies in the modification of its physical properties. By dispersing Ramipril molecules within a hydrophilic carrier matrix, the following key mechanisms contribute to improved dissolution:



- Reduction of Drug Crystallinity: The crystalline structure of Ramipril is disrupted and, in optimal conditions, converted to a more soluble amorphous state.[1]
- Increased Surface Area: The drug is molecularly dispersed or forms very fine colloidal
  particles within the carrier, leading to a significant increase in the surface area available for
  dissolution.
- Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic Ramipril particles, facilitating better contact with the dissolution medium.[1]
- Formation of Soluble Complexes: In some cases, the drug and carrier may form soluble complexes that further enhance the drug's solubility.

**Experimental Protocols** 

**Materials and Reagents** 

| Material/Reagent                         | Grade                |
|------------------------------------------|----------------------|
| Ramipril                                 | USP Grade            |
| Polyvinylpyrrolidone (PVP K-30)          | Pharmaceutical Grade |
| Polyethylene Glycol (PEG 4000, PEG 6000) | Pharmaceutical Grade |
| Poloxamer 188                            | Pharmaceutical Grade |
| β-Cyclodextrin                           | Pharmaceutical Grade |
| Hydroxypropyl Cellulose (HPC)            | Pharmaceutical Grade |
| Methanol                                 | Analytical Grade     |
| Ethanol                                  | Analytical Grade     |
| Potassium Bromide (KBr)                  | FTIR Grade           |
| 0.1 N Hydrochloric Acid (HCI)            | Analytical Grade     |
| Phosphate Buffer (pH 6.8)                | Analytical Grade     |

# **Preparation of Ramipril Solid Dispersions**

# Methodological & Application





Several methods can be employed to prepare Ramipril solid dispersions. The choice of method depends on the physicochemical properties of the drug and the carrier.

This is one of the most common methods for preparing solid dispersions.

#### Protocol:

- Accurately weigh Ramipril and the selected polymer (e.g., PVP K30, PEG 4000) in the desired drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3).[4]
- Dissolve both the drug and the polymer in a sufficient volume of a suitable solvent, such as methanol or ethanol, with continuous stirring until a clear solution is obtained.[1][4]
- Evaporate the solvent using a water bath or a rotary evaporator at a controlled temperature (e.g., 40°C) with continuous stirring.[1][4]
- Once the solvent is completely evaporated, a solid mass will be obtained.
- Pulverize the dried mass using a mortar and pestle.
- Pass the resulting powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.
   [1]
- Store the prepared solid dispersion in a desiccator until further use.[1]

This method is particularly useful for producing solid dispersions with a pasty consistency.

#### Protocol:

- Accurately weigh Ramipril and the chosen polymer (e.g., PVP K-30, PEG 6000, Poloxamer 188) in the desired ratios (e.g., 1:1, 1:2, 1:3).[1]
- Place the mixture in a mortar.
- Add a small amount of a hydroalcoholic solvent (e.g., ethanol) to form a thick paste.
- Knead the paste thoroughly for a specified time (e.g., 30 minutes) to ensure homogeneous mixing.[2]



- Dry the resulting mass in a hot air oven at a controlled temperature (e.g., 40-45°C) until completely dry.[1]
- Pulverize the dried mass and pass it through a sieve.[1]
- Store the final product in a desiccator.[1]

This method is suitable for thermally stable drugs and carriers that can be melted without decomposition.

#### Protocol:

- Accurately weigh Ramipril and the carrier (e.g., PEG 4000, PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:3).[2]
- Melt the carrier in a water bath at a temperature slightly above its melting point (e.g., 70°C for PEG 6000).[2][5]
- Add the drug to the molten carrier and stir continuously until a homogenous mixture is obtained.
- Cool the mixture rapidly by placing the container on an ice bath while continuing to stir.
- The solidified mass is then pulverized and sieved.
- Store the prepared solid dispersion in a desiccator.

# **Characterization of Ramipril Solid Dispersions**

#### Protocol:

- Accurately weigh a quantity of the solid dispersion equivalent to 10 mg of Ramipril.
- Dissolve the sample in a suitable solvent (e.g., methanol).
- Filter the solution to remove any insoluble excipients.
- Dilute the filtrate to a suitable concentration with the same solvent.



- Measure the absorbance of the resulting solution using a UV-Vis spectrophotometer at the λmax of Ramipril (around 210-222 nm).[4][6]
- Calculate the drug content using a pre-constructed calibration curve.

#### Protocol:

- Perform the dissolution study using a USP Dissolution Apparatus II (Paddle type).[1]
- Use 900 mL of a suitable dissolution medium, such as 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).[5][6]
- Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[1]
- Set the paddle speed to 50 or 75 rpm.[1][5]
- Place a quantity of the solid dispersion equivalent to a specific dose of Ramipril (e.g., 5 mg or 10 mg) into the dissolution vessel.[1]
- Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer or HPLC.[2]

#### Protocol:

- Mix a small amount of the solid dispersion sample with dry potassium bromide (KBr).
- Compress the mixture into a thin pellet using a hydraulic press.
- Record the FTIR spectrum over a suitable range (e.g., 4000 to 400 cm<sup>-1</sup>).[2]
- Compare the spectrum of the solid dispersion with the spectra of pure Ramipril and the carrier to identify any potential interactions. The absence of new peaks or significant shifts in



the characteristic peaks of Ramipril indicates the absence of chemical interaction.[1]

#### Protocol:

- Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.
- Seal the pan and place it in the DSC instrument.
- Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-200°C).
- Record the heat flow as a function of temperature.
- The disappearance or broadening of the endothermic peak corresponding to the melting point of Ramipril in the solid dispersion thermogram suggests a change from the crystalline to the amorphous state.[1]

#### Protocol:

- Place a thin layer of the powder sample on a sample holder.
- Scan the sample over a specific range of 2θ angles (e.g., 5-60°).
- The XRD pattern of the pure drug will show sharp, intense peaks indicative of its crystalline nature.
- A reduction in the intensity of these peaks or their complete absence in the solid dispersion pattern confirms the amorphization or reduced crystallinity of Ramipril.[2]

# Data Presentation Solubility Enhancement of Ramipril Solid Dispersions



| Formulati<br>on                    | Carrier                                    | Drug:Carr<br>ier Ratio | Preparati<br>on<br>Method  | Solubility<br>(mg/mL) | Fold<br>Increase<br>in<br>Solubility | Referenc<br>e |
|------------------------------------|--------------------------------------------|------------------------|----------------------------|-----------------------|--------------------------------------|---------------|
| Pure<br>Ramipril                   | -                                          | -                      | -                          | 3.5                   | -                                    | [1]           |
| SD<br>(Kneading)                   | PVP K-<br>30/PEG<br>6000/Polox<br>amer 188 | -                      | Kneading                   | 4.6                   | 1.31                                 | [1]           |
| SD<br>(Solvent<br>Evaporatio<br>n) | PVP K-<br>30/PEG<br>6000/Polox<br>amer 188 | -                      | Solvent<br>Evaporatio<br>n | 7.3                   | 2.09                                 | [1]           |
| Pure<br>Ramipril                   | -                                          | -                      | -                          | 0.025                 | -                                    | [6]           |
| SD<br>(Solvent<br>Evaporatio<br>n) | PEG 6000                                   | -                      | Solvent<br>Evaporatio<br>n | 7.54                  | 301.6                                | [6]           |
| SD<br>(Solvent<br>Evaporatio<br>n) | PVP K30                                    | -                      | Solvent<br>Evaporatio<br>n | 1.50                  | 60.0                                 | [6]           |

# In Vitro Dissolution Enhancement of Ramipril Solid Dispersions



| Formula<br>tion                 | Carrier                                       | Drug:Ca<br>rrier<br>Ratio | Method                     | Dissolut<br>ion<br>Medium      | % Drug<br>Release<br>(at 30<br>min) | % Drug<br>Release<br>(at 60<br>min) | Referen<br>ce |
|---------------------------------|-----------------------------------------------|---------------------------|----------------------------|--------------------------------|-------------------------------------|-------------------------------------|---------------|
| Pure<br>Ramipril                | -                                             | -                         | -                          | 0.1 N<br>HCl                   | -                                   | 52.59 ±<br>0.481                    | [6]           |
| SD with<br>PEG<br>6000          | PEG<br>6000                                   | -                         | -                          | 0.1 N<br>HCl                   | -                                   | 77.42 ±<br>0.398                    | [6]           |
| Pure<br>Ramipril                | -                                             | -                         | -                          | Phosphat<br>e Buffer<br>pH 6.8 | -                                   | 58.78 ±<br>0.382                    | [6]           |
| SD with<br>PEG<br>6000          | PEG<br>6000                                   | -                         | -                          | Phosphat<br>e Buffer<br>pH 6.8 | 92.55 ±<br>0.67                     | -                                   | [6][7]        |
| Marketed<br>Formulati<br>on     | -                                             | -                         | -                          | pH 1.2<br>Buffer               | -                                   | 74.72                               | [1]           |
| Optimize<br>d SD                | PVP K-<br>30/PEG<br>6000/Pol<br>oxamer<br>188 | -                         | Solvent<br>Evaporati<br>on | pH 1.2<br>Buffer               | -                                   | 96.86                               | [1]           |
| Ramipril-<br>PEG400<br>0 Tablet | PEG<br>4000                                   | 1:1                       | Fusion                     | 0.1 N<br>HCl                   | -                                   | 91 (at 45<br>min)                   | [2]           |
| Ramipril-<br>PEG600<br>0 Tablet | PEG<br>6000                                   | 1:1                       | Fusion                     | 0.1 N<br>HCl                   | -                                   | 97 (at 45<br>min)                   | [2]           |

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for enhancing Ramipril dissolution.





Click to download full resolution via product page

Caption: Mechanism of dissolution enhancement by solid dispersion.

## Conclusion

The solid dispersion technique is a highly effective method for enhancing the solubility and dissolution rate of Ramipril. By selecting appropriate hydrophilic carriers and preparation methods, the dissolution profile of Ramipril can be significantly improved compared to the pure drug. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to formulate Ramipril with enhanced dissolution characteristics, which may lead to improved therapeutic outcomes. Further in vivo studies are recommended to correlate the enhanced in vitro dissolution with improved bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. bepls.com [bepls.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Dissolution Rate Enhancement of Ramipril by Solid Dispersion Technique ProQuest [proquest.com]
- 4. rjptonline.org [rjptonline.org]
- 5. iajps.com [iajps.com]
- 6. jddtonline.info [jddtonline.info]
- 7. jddtonline.info [jddtonline.info]
- To cite this document: BenchChem. [Application Notes & Protocols: Enhancing Ramiprilat Dissolution via Solid Dispersion Technique]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678798#solid-dispersion-technique-for-enhancing-ramiprilat-dissolution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com